DL-Cystine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

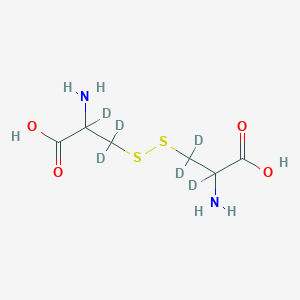

2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-UFSLNRCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)O)N)SSC([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Cystine-d6 for Researchers and Drug Development Professionals

An overview of the deuterium-labeled amino acid analogue, DL-Cystine-d6, its chemical properties, structure, and its critical role as an internal standard in quantitative analytical methodologies.

Introduction to this compound

This compound is a deuterium-labeled form of the amino acid DL-Cystine. In this isotopically enriched version, six hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This key difference allows it to be distinguished by mass spectrometry, making it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic research. Its primary application is as an internal standard for the precise quantification of endogenous cystine in various biological matrices.[1][2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a disulfide bond linking two deuterated cysteine molecules. The IUPAC name for this compound is 2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid.[3][4]

The structural formula is represented by the SMILES string: NC(C(O)=O)([2H])C([2H])([2H])SSC([2H])([2H])C(N)([2H])C(O)=O.[2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₆D₆N₂O₄S₂ | |

| Molecular Weight | ~246.34 g/mol | |

| CAS Number | 352431-53-9 | |

| Appearance | White to off-white solid | |

| IUPAC Name | 2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid |

Experimental Protocols: Quantification of Cystine using LC-MS/MS

This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to accurately quantify cystine levels in biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard as it compensates for variations during sample preparation, chromatographic separation, and ionization.

Sample Preparation

A critical step in the analysis of cysteine and cystine is to prevent the auto-oxidation of cysteine to cystine during sample handling. This is often achieved by adding a thiol-alkylating agent, such as N-Ethylmaleimide (NEM), immediately after sample collection.

For Plasma/Serum Samples:

-

To 100 µL of plasma or serum, add 10 µL of a 10 mg/mL NEM solution in water and vortex briefly.

-

Add a known concentration of this compound working solution to serve as the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

For Tissue Homogenate Samples:

-

Homogenize the tissue in a suitable buffer on ice.

-

To 100 µL of the homogenate, add 10 µL of a 10 mg/mL NEM solution.

-

Add the this compound internal standard.

-

Add 20 µL of 20% (w/v) trichloroacetic acid to precipitate proteins and vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared samples are then injected into an LC-MS/MS system. The chromatographic conditions are optimized to achieve separation of cystine from other matrix components.

-

Chromatographic Column: A C18 column is commonly used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically employed.

-

Mass Spectrometry: The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both endogenous cystine and the this compound internal standard. The specific mass transitions should be optimized for the instrument being used.

Data Analysis

The concentration of cystine in the samples is determined by calculating the peak area ratio of the analyte (cystine) to the internal standard (this compound). This ratio is then compared against a calibration curve constructed using known concentrations of cystine standards with the same fixed concentration of the internal standard.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of cystine in biological samples using this compound as an internal standard.

Caption: Workflow for Cystine Quantification using this compound.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and metabolic studies. Its use as an internal standard in LC-MS/MS-based methods ensures high accuracy and precision in the quantification of cystine, enabling reliable data for pharmacokinetic studies and the investigation of metabolic pathways. The detailed experimental protocols and the visualized workflow provide a comprehensive guide for the implementation of this robust analytical technique.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Cystine-d6

This technical guide provides a comprehensive overview of the core physical and chemical properties of DL-Cystine-d6, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and includes visualizations to illustrate experimental workflows.

Introduction

This compound is the deuterium-labeled form of DL-Cystine, a disulfide-linked dimer of the amino acid cysteine. The incorporation of six deuterium atoms enhances its molecular weight, making it an ideal internal standard for mass spectrometry-based quantitative analysis of endogenous cystine in various biological matrices.[1] Its chemical similarity to the unlabeled analyte allows it to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[1]

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid | [2][3] |

| Synonyms | DL-Cystine-2,2',3,3,3',3'-d6, (±)-3,3'-Dithiobis(2-aminopropionic-d3 Acid) | [4] |

| CAS Number | 352431-53-9 | |

| Molecular Formula | C₆H₆D₆N₂O₄S₂ | |

| Molecular Weight | 246.33 g/mol | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% |

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Notes | Source |

| Appearance | White to off-white solid | ||

| Melting Point | Not available for this compound. The melting point of unlabeled DL-Cystine is 227 °C. | The melting point of the deuterated compound is expected to be very similar to the unlabeled form. | |

| Solubility | 10 mg/mL in H₂O | Requires sonication, warming, adjustment of pH to 12 with 1M NaOH, and heating to 60°C. | |

| Density | Not available | Data for the deuterated compound is not readily available in the literature. | |

| pKa | Not available | Data for the deuterated compound is not readily available in the literature. |

Chemical Properties and Stability

This compound is a stable isotopically labeled compound. For optimal stability, it should be stored under recommended conditions.

| Condition | Storage Duration |

| Powder at -20°C | 3 years |

| Powder at 4°C | 2 years |

| In solvent at -80°C | 6 months |

| In solvent at -20°C | 1 month |

Source:

The disulfide bond in this compound is susceptible to reduction, which would cleave the molecule into two molecules of DL-cysteine-d3.

Experimental Protocols

Determination of Melting Point (General Protocol)

A precise melting point for this compound is not documented. However, a standard capillary melting point method can be employed for its determination.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Solubility Assessment (General Protocol)

The solubility of this compound can be determined in various solvents to establish optimal conditions for solution preparation.

Methodology:

-

Add a pre-weighed amount of this compound to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a vial.

-

Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect for any undissolved solid.

-

If the solid dissolves completely, add more solute and repeat the process until saturation is reached.

-

The concentration of the resulting saturated solution can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS) after filtering out any excess solid.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of cystine in biological samples.

Methodology:

-

Sample Preparation:

-

To a known volume of biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution.

-

Precipitate proteins using a suitable agent (e.g., acetonitrile or trichloroacetic acid).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte (cystine) and the internal standard (this compound) using a suitable liquid chromatography method.

-

Detect and quantify both compounds using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both cystine and this compound would be optimized beforehand.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

References

Unlocking Cellular Secrets: An In-depth Technical Guide to Stable Isotopes in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

The intricate network of metabolic pathways that sustain life, drive disease, and mediate therapeutic responses is a central focus of modern biomedical research. Understanding the dynamic flux of molecules through these pathways is paramount for developing novel diagnostics and effective treatments. Stable isotope tracing has emerged as a powerful and indispensable tool for elucidating metabolic networks, quantifying fluxes, and identifying metabolic vulnerabilities in a variety of biological systems. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation strategies for leveraging stable isotope-based metabolic research.

Core Principles of Stable Isotope Tracing

Stable isotope labeling involves the introduction of non-radioactive, "heavy" isotopes of common elements—such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H)—into biological systems. These labeled compounds, or tracers, are chemically identical to their naturally abundant ("light") counterparts and are processed through metabolic pathways in the same manner. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can map the flow of atoms through complex biochemical networks.

The primary analytical techniques for detecting and quantifying isotope incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS distinguishes metabolites based on their mass-to-charge ratio, allowing for the differentiation of isotopologues—molecules that differ only in their isotopic composition. NMR spectroscopy provides detailed information about the positional labeling of isotopes within a molecule, offering deeper insights into specific enzymatic reactions.

Key Applications in Metabolic Research

The applications of stable isotopes in metabolic research are vast and continue to expand. Key areas of investigation include:

-

Metabolic Flux Analysis (MFA): MFA is a quantitative approach used to determine the rates (fluxes) of metabolic reactions within a biological system. By measuring the isotopic labeling patterns of intracellular metabolites at a steady state, researchers can mathematically model and solve for the fluxes through central carbon metabolism and other pathways.

-

Pathway Elucidation: Stable isotope tracing is instrumental in discovering and validating metabolic pathways. By feeding cells or organisms a labeled substrate, researchers can identify novel metabolites and reaction sequences by tracking the appearance of the isotope in previously uncharacterized compounds.

-

Drug Development and Pharmacodynamics: In the pharmaceutical industry, stable isotope labeling is crucial for understanding drug metabolism and pharmacokinetics (DMPK). It aids in identifying drug metabolites, determining routes of drug clearance, and assessing the impact of drug candidates on cellular metabolism.

-

Disease Pathogenesis: Researchers utilize stable isotope tracing to investigate metabolic reprogramming in various diseases, including cancer, diabetes, and neurodegenerative disorders. This approach can uncover metabolic dependencies and vulnerabilities that can be targeted for therapeutic intervention.

-

Clinical Diagnostics: Stable isotope breath tests are non-invasive diagnostic tools used to assess metabolic function in a clinical setting. For example, the ¹³C-urea breath test is widely used for the diagnosis of Helicobacter pylori infection, and ¹³C-labeled substrates can be used to measure gastric emptying rates.

Experimental Workflows and Protocols

The successful implementation of stable isotope tracing experiments requires careful planning and execution. The general workflow involves selecting an appropriate tracer, designing the labeling experiment, preparing samples, and analyzing the data.

General workflow for stable isotope tracing experiments.

Below are detailed protocols for several common stable isotope tracing applications.

Protocol 1: ¹³C-Glucose Tracing in Cultured Mammalian Cells for Central Carbon Metabolism Analysis

This protocol outlines the procedure for labeling cultured mammalian cells with [U-¹³C₆]-glucose to trace its fate through glycolysis and the TCA cycle.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM) without glucose

-

[U-¹³C₆]-glucose (99% enrichment)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture cells in standard growth medium supplemented with 10% FBS.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with 10 mM [U-¹³C₆]-glucose and 10% dFBS.

-

Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and replace it with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a time course appropriate for the pathways of interest. For glycolysis, a shorter time course (e.g., 0, 5, 15, 30 minutes) is suitable, while for the TCA cycle, a longer incubation (e.g., 0, 1, 4, 8, 24 hours) is necessary to reach isotopic steady state.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Preparation for LC-MS Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Use a method optimized for the separation and detection of polar metabolites.

Protocol 2: ¹⁵N-Glutamine Tracing for Amino Acid and Nucleotide Metabolism

This protocol describes the use of [α-¹⁵N]-glutamine or [U-¹⁵N₂]-glutamine to trace nitrogen flux in cultured cells.

Materials:

-

Mammalian cell line of interest

-

Glutamine-free cell culture medium

-

[α-¹⁵N]-glutamine or [U-¹⁵N₂]-glutamine

-

Dialyzed fetal bovine serum (dFBS)

-

Materials for metabolite extraction as described in Protocol 1.

Procedure:

-

Cell Culture and Labeling: Follow the same general procedure as in Protocol 1, but use glutamine-free medium supplemented with the desired concentration of ¹⁵N-labeled glutamine (e.g., 2 mM).

-

Metabolite Extraction and Sample Preparation: The metabolite extraction and sample preparation steps are identical to those described in Protocol 1.

-

LC-MS/MS Analysis: Utilize an LC-MS/MS method optimized for the detection of amino acids and nucleotides. Monitor the mass shifts corresponding to the incorporation of one or two ¹⁵N atoms.

Protocol 3: In Vivo Deuterium (²H₂O) Labeling for Measuring Fatty Acid Synthesis

This protocol outlines a non-invasive method to measure de novo lipogenesis (DNL) in animal models using deuterated water.

Materials:

-

Deuterium oxide (²H₂O, 99.8%)

-

Animal model (e.g., mice)

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Reagents for lipid extraction and derivatization (e.g., methanol, chloroform, acetyl chloride)

Procedure:

-

²H₂O Administration:

-

Provide an initial intraperitoneal (IP) bolus of ²H₂O (e.g., 35 µL/g body weight of 99.8% ²H₂O in 0.9% NaCl) to rapidly enrich the body water pool.

-

Subsequently, provide drinking water enriched with a lower percentage of ²H₂O (e.g., 4-8%) for the duration of the experiment.

-

-

Tissue Collection: At the desired time points, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).

-

Lipid Extraction:

-

Homogenize the tissue in a chloroform:methanol mixture (2:1, v/v).

-

After phase separation, collect the lower organic phase containing the lipids.

-

-

Saponification and Derivatization:

-

Saponify the extracted lipids to release free fatty acids.

-

Convert the fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the deuterium enrichment in newly synthesized fatty acids.

Data Presentation and Interpretation

Quantitative Data from Metabolic Flux Analysis

The following table presents a hypothetical example of metabolic flux data obtained from a ¹³C-glucose tracing experiment in a cancer cell line compared to its non-cancerous counterpart. Fluxes are normalized to the glucose uptake rate.

| Metabolic Flux | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) | Fold Change (Cancer/Normal) |

| Glucose Uptake | 100 | 100 | 1.0 |

| Glycolysis (Pyruvate) | 180 | 190 | 1.1 |

| Lactate Secretion | 80 | 150 | 1.9 |

| Pentose Phosphate Pathway | 15 | 30 | 2.0 |

| PDH (Pyruvate to Acetyl-CoA) | 90 | 35 | 0.4 |

| TCA Cycle (Citrate) | 85 | 30 | 0.4 |

| Anaplerosis (Glutamine) | 10 | 50 | 5.0 |

This table illustrates the Warburg effect in cancer cells, characterized by increased glycolysis and lactate production, and decreased glucose oxidation through the TCA cycle, with an increased reliance on glutamine for anaplerosis.

Isotopic Enrichment Data

The following table shows an example of isotopic enrichment data for key metabolites in a cell line treated with a drug that inhibits a specific metabolic pathway.

| Metabolite | Control (% ¹³C Enrichment) | Drug-Treated (% ¹³C Enrichment) |

| Glucose-6-Phosphate | 95.2 ± 2.1 | 94.8 ± 2.5 |

| Fructose-1,6-bisphosphate | 93.1 ± 3.0 | 92.5 ± 2.8 |

| 3-Phosphoglycerate | 85.4 ± 4.5 | 35.2 ± 5.1 |

| Pyruvate | 80.1 ± 5.2 | 25.6 ± 4.9 |

| Lactate | 78.9 ± 5.5 | 24.1 ± 4.5 |

| Citrate | 65.3 ± 6.1 | 15.8 ± 3.7 |

This data suggests that the drug inhibits a step in glycolysis downstream of fructose-1,6-bisphosphate, leading to a significant decrease in the labeling of downstream metabolites.

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex relationships between metabolites and experimental steps. The following diagrams are generated using the Graphviz DOT language.

Glycolysis and TCA Cycle from ¹³C-Glucose

This diagram illustrates the flow of ¹³C atoms from uniformly labeled glucose through glycolysis and the tricarboxylic acid (TCA) cycle.

Tracing ¹³C from glucose through central carbon metabolism.

De Novo Lipogenesis Pathway

This diagram shows the pathway of de novo lipogenesis, tracing the incorporation of carbons from glucose-derived acetyl-CoA into fatty acids.

Pathway of de novo fatty acid synthesis from glucose.

Conclusion

Stable isotope tracing is a powerful and versatile methodology that provides unparalleled insights into the dynamic nature of cellular metabolism. From fundamental pathway discovery to clinical diagnostics and drug development, the applications of stable isotopes continue to drive innovation in biomedical research. By carefully designing and executing these experiments and employing robust analytical and computational tools, researchers can unlock the secrets of metabolic networks and pave the way for new therapeutic strategies. This guide provides a foundational framework for researchers, scientists, and drug development professionals to embark on or enhance their use of stable isotope tracing in their quest to understand and manipulate metabolic processes for the betterment of human health.

A Technical Guide to DL-Cystine-d6 for Researchers and Drug Development Professionals

An in-depth exploration of the manufacturing, supply, and critical applications of DL-Cystine-d6 in scientific research, complete with detailed experimental protocols and pathway visualizations.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and utilization of this compound. This stable isotope-labeled compound is a vital tool in a variety of analytical and research applications, particularly in mass spectrometry-based quantification and metabolic studies.

I. Manufacturers and Suppliers of this compound

A number of reputable manufacturers and suppliers provide this compound for research purposes. These companies offer the compound with varying specifications and documentation, such as Certificates of Analysis (CoA). Key suppliers include MedChemExpress, Simson Pharma, and Veeprho, who specialize in stable isotope-labeled compounds for research and development.[1][2][3] The products from these suppliers are typically intended for research use only.[1]

For the convenience of researchers, the following table summarizes the key quantitative data for this compound available from prominent suppliers.

| Supplier/Source | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (atom % D) |

| MedChemExpress | 352431-53-9 | C₆H₆D₆N₂O₄S₂ | 246.34 | 99.81% | Not Specified |

| Simson Pharma | 352431-53-9 | C₆H₆D₆N₂O₄S₂ | Not Specified | Not Specified | Not Specified |

| GlpBio | 352431-53-9 | C₆H₆D₆N₂O₄S₂ | 246.34 | Not Specified | Not Specified |

| LGC Standards | 352431-53-9 | C₆D₆H₆N₂O₄S₂ | 246.34 | min 98% | 98 atom % D |

| Cambridge Isotope Laboratories (for DL-Cystine-d4) | 108641-83-4 | [SCD₂CH(NH₂)COOH]₂ | 244.32 | 98% | 98% |

II. Core Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry and as a tracer in metabolic research. Its deuteration renders it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry, allowing for precise quantification.

A. Use as an Internal Standard in Mass Spectrometry

The most prevalent application of this compound is as an internal standard for the accurate quantification of cystine in various biological matrices, such as plasma, granulocytes, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS analysis as it effectively corrects for variability during sample preparation, chromatographic separation, and ionization, leading to high accuracy and precision.

A critical challenge in the analysis of cysteine and cystine is their susceptibility to oxidation during sample handling. To mitigate this, protocols often incorporate the use of a thiol-alkylating agent, such as N-Ethylmaleimide (NEM), immediately after sample collection to prevent the auto-oxidation of cysteine to cystine.

Detailed Experimental Protocol: Quantification of Cystine in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol is adapted from established methods for the analysis of cystine in biological matrices.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Cystine (for calibration curve)

-

N-Ethylmaleimide (NEM)

-

Trichloroacetic acid (TCA) or Acetonitrile (for protein precipitation)

-

Formic Acid

-

Ultrapure water

-

LC-MS/MS system (e.g., API 3000 MSMS)

2. Sample Preparation:

- Plasma/Serum: To 100 µL of plasma or serum, add 10 µL of a 10 mg/mL NEM solution in water to prevent cysteine oxidation.

- Tissue Homogenates: Homogenize tissue in a suitable buffer on ice. To 100 µL of the homogenate, add 10 µL of 10 mg/mL NEM solution.

- Internal Standard Spiking: Add a known amount of this compound working solution to each sample and calibration standard. A typical concentration for the internal standard working solution is 1 µg/mL.

- Protein Precipitation:

- Method A (TCA): Add 20 µL of 20% (w/v) TCA to the sample. Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.

- Method B (Acetonitrile): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

- Supernatant Collection: Carefully transfer the supernatant to a new vial for LC-MS analysis.

3. LC-MS/MS Analysis:

- Chromatography: Employ a suitable C18 HPLC column (e.g., 3.0x50 mm, 3.5 µm particle size Xterra C18). The mobile phase typically consists of a gradient of water and acetonitrile with 0.1% formic acid.

- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for both cystine and this compound should be optimized for the instrument being used.

4. Data Analysis:

- Quantify the concentration of cystine in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

- Generate a calibration curve using the prepared standards to determine the concentration of cystine in the unknown samples.

B. Metabolic Labeling and Pharmacokinetic Studies

Deuterium-labeled amino acids, including this compound, are powerful tools for metabolic labeling experiments to study protein dynamics, such as synthesis and turnover. By introducing the labeled amino acid into cell culture media, researchers can track its incorporation into newly synthesized proteins over time using mass spectrometry. This allows for the quantification of protein synthesis and degradation rates.

Furthermore, deuterated analogs of cystine have been instrumental in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cystine. A study using D4-cystine in mice, for instance, determined its absolute bioavailability and tissue distribution.

Experimental Workflow for a Pharmacokinetic Study of this compound

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available DL-Cystine-d6

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter ensuring the accuracy and reliability of experimental results. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available DL-Cystine-d6, a deuterated analog of the amino acid cystine. This guide delves into the products offered by various suppliers, the analytical methodologies for purity determination, and the synthetic pathways that influence isotopic enrichment.

Commercial Availability and Isotopic Purity Specifications

A survey of prominent chemical suppliers reveals a range of this compound products with varying stated isotopic purities. While chemical purity is often reported, isotopic enrichment is the key differentiator for these labeled compounds. The following table summarizes the available data on commercially available this compound. It is important to note that obtaining Certificates of Analysis (CoA) for specific batches is crucial for the most accurate and up-to-date information.

| Supplier | Product Name/Number | Stated Isotopic Purity | Analytical Method(s) Mentioned |

| CDN Isotopes | DL-Cystine-2,2',3,3,3',3'-d6 (D-5301) | 98 atom % D[1] | Not explicitly stated on product page |

| Cambridge Isotope Laboratories, Inc. | DL-Cystine (3,3,3′,3′-D₄, 98%) (DLM-1000) | 98%[2] | Not explicitly stated on product page |

| Simson Pharma Limited | This compound (C2580003) | CoA available upon request[3] | Not explicitly stated on product page |

| MedChemExpress | This compound (HY-W013940S1) | CoA available upon request[4] | Not explicitly stated on product page |

| Veeprho | This compound (DVE00441) | CoA available upon request[5] | Not explicitly stated on product page |

| GlpBio | This compound (GC68989) | CoA available upon request | Not explicitly stated on product page |

| Labmix24 | This compound (TLC-C-412) | CoA available upon request | Not explicitly stated on product page |

Factors Influencing Isotopic Purity: A Look at Synthesis

The isotopic purity of this compound is intrinsically linked to its synthetic route. The goal of any synthesis is to maximize the incorporation of deuterium atoms at specific molecular positions while minimizing isotopic scrambling and the presence of unlabeled or partially labeled species.

Common strategies for the synthesis of deuterated amino acids, including cystine, often involve:

-

Acid/Base Catalyzed H/D Exchange: This method utilizes deuterated acids or bases (e.g., DCl, NaOD) in a deuterated solvent (e.g., D₂O) to exchange protons for deuterons on the amino acid molecule. The efficiency of this exchange is influenced by factors such as temperature, reaction time, and the specific catalytic conditions.

-

Catalytic Deuteration: This approach employs a metal catalyst (e.g., Palladium on carbon) and a deuterium source (e.g., D₂ gas or D₂O) to introduce deuterium into the molecule, often by reducing an unsaturated precursor.

-

Synthesis from Deuterated Precursors: Building the target molecule from smaller, pre-deuterated starting materials is another effective strategy. This can offer greater control over the position of deuterium incorporation.

The purification process following synthesis is equally critical. Techniques such as recrystallization and chromatography are employed to remove chemical and isotopic impurities, thereby enhancing the final isotopic enrichment of the product.

Experimental Protocols for Isotopic Purity Determination

The accurate determination of isotopic purity relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic enrichment of deuterated compounds. By comparing the integral of a proton signal in the deuterated compound to that of a known internal standard, the concentration and thus the isotopic purity can be accurately calculated.

A General Protocol for qNMR Analysis of this compound:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

-

Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., D₂O with a known isotopic purity). Ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

-

Key Acquisition Parameters:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A longer delay (e.g., 30-60 seconds) is often necessary for quantitative accuracy.

-

Pulse Angle: Use a calibrated 90° pulse.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.

-

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without distorting the signal shape.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the relevant signals for both the this compound (residual proton signals) and the internal standard.

-

-

Calculation of Isotopic Purity:

-

The isotopic purity (in atom % D) can be calculated using the following formula, taking into account the number of protons giving rise to each integrated signal, the molecular weights, and the masses of the sample and the internal standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that can be used to determine the isotopic distribution of a deuterated compound. By separating the analyte from potential impurities using liquid chromatography and then analyzing its mass-to-charge ratio, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

A General Protocol for LC-MS Analysis of this compound:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid to aid ionization).

-

-

LC Separation:

-

Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., a reversed-phase C18 column).

-

Develop a gradient elution method to achieve good separation of this compound from any potential impurities.

-

-

MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire full-scan mass spectra in the region of the expected molecular ion of this compound. High-resolution mass spectrometry (HRMS) is preferred for its ability to resolve isotopologues with small mass differences.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the unlabeled (d0), partially deuterated, and fully deuterated (d6) forms of DL-Cystine.

-

The isotopic purity is determined by calculating the relative peak areas of the different isotopologues in the mass spectrum.

-

Conclusion

The isotopic purity of commercially available this compound is a critical factor for researchers relying on this labeled compound. While suppliers typically state a high level of enrichment, it is imperative for users to obtain batch-specific Certificates of Analysis for the most accurate information. Understanding the principles of the analytical techniques used for purity determination, such as qNMR and LC-MS, as well as the synthetic factors that influence isotopic enrichment, empowers researchers to critically evaluate the quality of their materials and ensure the integrity of their scientific investigations.

References

The Three Faces of Cystine: A Technical Guide to DL-, L-, and D-Isomers for Researchers and Drug Development Professionals

An in-depth exploration of the stereoisomers of cystine, their distinct physicochemical properties, biological significance, and analytical methodologies.

Cystine, a disulfide-linked dimer of the amino acid cysteine, is a critical molecule in biochemistry and pharmaceutical sciences. While often referred to as a single entity, cystine exists as three distinct stereoisomers: L-Cystine, D-Cystine, and the racemic mixture, DL-Cystine. The spatial arrangement of their constituent cysteine molecules confers unique properties upon each isomer, leading to profound differences in their biological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of these isomers for researchers, scientists, and drug development professionals, with a focus on their core differences, experimental analysis, and relevant biological pathways.

Core Concepts: Structure and Stereoisomerism

Cystine is formed through the oxidation of two cysteine molecules, resulting in a disulfide bond (-S-S-) that links them. The chirality of the alpha-carbons in the original cysteine molecules determines the stereochemistry of the resulting cystine dimer.

-

L-Cystine: Formed from two L-cysteine molecules, this is the most common and biologically significant isomer.[1][2] It is an integral component of many proteins and plays a crucial role in maintaining their three-dimensional structure.[2]

-

D-Cystine: Composed of two D-cysteine molecules, this isomer is less common in nature but has been identified in certain organisms and possesses unique biological activities.[3]

-

DL-Cystine: A racemic mixture containing equal amounts of L-Cystine and D-Cystine.[4]

The structural differences between these isomers are fundamental to their distinct interactions with chiral biological molecules such as enzymes and receptors.

Physicochemical Properties: A Quantitative Comparison

The stereoisomeric differences between L-, D-, and DL-Cystine give rise to distinct physicochemical properties. These properties are crucial for their separation, identification, and formulation in research and pharmaceutical development.

| Property | L-Cystine | D-Cystine | DL-Cystine |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄S₂ |

| Molar Mass ( g/mol ) | 240.30 | 240.30 | 240.30 |

| Melting Point (°C) | >240 (decomposes) | 247–260 (decomposes) | 227 (decomposes) |

| Solubility in Water (g/L at 25°C) | 0.11 | Poorly soluble | Data not readily available, expected to be low |

| Specific Optical Rotation ([\alpha]D) | -213° (in 1N HCl) | +213° (in 1N HCl) | 0° (racemic mixture) |

Biological Significance and Signaling Pathways

The biological roles of cystine isomers are starkly different, a direct consequence of the stereospecificity of biological systems.

L-Cystine: The Cornerstone of Protein Structure and Redox Homeostasis

L-Cystine is the readily utilized form in most organisms. Once transported into the cell, it is reduced to two molecules of L-cysteine, which then participate in several vital processes.

-

Protein Synthesis and Structure: L-cysteine is a proteinogenic amino acid, and the disulfide bonds formed from the oxidation of cysteine residues are critical for the folding and stability of many proteins.

-

Glutathione Synthesis: L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. GSH plays a pivotal role in protecting cells from oxidative damage.

D-Cystine and D-Cysteine: Emerging Roles in Neuromodulation and Cytoprotection

While less abundant, D-cysteine, the reduced form of D-Cystine, has been identified as an important signaling molecule, particularly in the nervous system.

-

Neuromodulation: D-cysteine has been shown to protect neurons against oxidative stress.

-

Regulation of Neural Progenitor Cells: Endogenous D-cysteine has been implicated as a physiological regulator of neural progenitor cell homeostasis in the developing brain.

-

Hydrogen Sulfide (H₂S) Production: D-cysteine can be a substrate for the production of H₂S, a gaseous signaling molecule with various physiological roles.

DL-Cystine: A Racemic Mixture with Combined Effects

As a 1:1 mixture of L- and D-isomers, the biological effects of DL-Cystine are a composite of its components. In research and pharmaceutical applications, it is often used when a specific stereoisomer is not required or when investigating the combined effects of both.

Experimental Protocols: Separation and Analysis

The accurate analysis of cystine stereoisomers is crucial for research and quality control. Due to their identical mass and chemical formula, their separation relies on chiral-specific techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying cystine enantiomers.

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and thus, their separation.

Methodology:

-

Sample Preparation:

-

Biological samples often contain cystine in its oxidized form. A reduction step is necessary to convert cystine to cysteine prior to analysis. 1,4-dithio-dl-threitol (DTT) is a commonly used reducing agent.

-

Derivatization of the cysteine enantiomers with a labeling reagent, such as AccQ-Tag, can improve chromatographic behavior and detection sensitivity by mass spectrometry (MS).

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as Chiralpak® ZWIX(+), is employed.

-

Mobile Phase: A polar ionic elution mode is often used, for example, a mixture of methanol, acetonitrile, and water with additives like formic acid and ammonium formate.

-

Detection: Mass spectrometry (MS) is a highly sensitive and specific detection method for the derivatized cysteine enantiomers.

-

Enzymatic Assays

Enzymatic assays can provide a high degree of specificity for a particular isomer.

Principle: These assays utilize enzymes that are stereospecific and will only react with either the L- or D-isomer.

Example: L-Cysteine Assay

-

Enzyme: β-C-S lyase from Streptococcus anginosus catalyzes the α,β-elimination of L-cysteine.

-

Reaction: L-cysteine is converted to hydrogen sulfide, pyruvate, and ammonia.

-

Detection: The production of pyruvate can be measured spectrophotometrically by coupling it to the lactate dehydrogenase reaction and monitoring the decrease in NADH absorbance.

Implications for Drug Development and Research

The distinct biological activities of cystine stereoisomers have significant implications for drug development and research:

-

Targeted Therapy: Understanding the specific roles of L- and D-cysteine can lead to the development of targeted therapies. For instance, modulating D-cysteine levels could be a strategy for neuroprotective or neuro-regenerative therapies.

-

Prodrug Design: L-cysteine is a precursor to the antioxidant glutathione. Prodrugs that deliver L-cysteine into cells are being explored for conditions associated with oxidative stress.

-

Chiral Purity: For pharmaceutical preparations containing cystine or cysteine derivatives, ensuring the chiral purity is critical to guarantee the desired therapeutic effect and avoid potential side effects from the unwanted enantiomer.

-

Metabolic Studies: The use of isotopically labeled L- and D-cysteine allows for detailed metabolic flux analysis to understand their distinct metabolic fates in various physiological and pathological conditions.

Conclusion

The distinction between DL-Cystine, L-Cystine, and D-Cystine is not merely a matter of chemical curiosity but a fundamental aspect that dictates their biological function and therapeutic potential. For researchers and drug development professionals, a thorough understanding of their unique properties, the pathways they influence, and the analytical methods to differentiate them is paramount. As research continues to unravel the nuanced roles of these stereoisomers, particularly the emerging functions of D-cysteine, new avenues for therapeutic intervention and a deeper understanding of human physiology are on the horizon.

References

Role of cystine in cellular metabolism and protein structure

An In-depth Technical Guide on the Role of Cystine in Cellular Metabolism and Protein Structure

Introduction

Cystine, the oxidized dimer of the amino acid cysteine, plays a central role in a multitude of fundamental biological processes.[1] Formed by a disulfide bond between two cysteine molecules, cystine is the predominant form of this sulfur-containing amino acid in the extracellular environment.[2] Its significance extends from being a critical determinant of protein structure and stability to serving as a key substrate for intracellular antioxidant systems.[1][3] Once transported into the cell, cystine is rapidly reduced to two molecules of cysteine, which then participate in vital metabolic pathways, including the synthesis of proteins, coenzyme A, and the master antioxidant, glutathione (GSH).[4] The availability of cysteine is often the rate-limiting factor in GSH synthesis, highlighting the critical importance of cystine import for maintaining cellular redox balance and protecting against oxidative stress.

This guide provides a comprehensive technical overview of the multifaceted roles of cystine. It delves into its crucial function in stabilizing protein architecture through disulfide bonds, explores its intricate involvement in cellular metabolism and redox homeostasis, and details its regulatory role in critical signaling pathways such as ferroptosis. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding of cystine biology and its therapeutic potential.

The Role of Cystine in Protein Structure

The formation of disulfide bonds between cysteine residues is a critical post-translational modification that dictates the tertiary and quaternary structure of many proteins, particularly those secreted into the oxidizing extracellular environment. These covalent cross-links provide significant structural rigidity, enhancing protein stability against thermal and chemical denaturation.

Disulfide Bond Formation and Stability

Within the endoplasmic reticulum, an oxidizing environment facilitates the formation of disulfide bonds from the thiol (-SH) groups of cysteine residues, a process catalyzed by protein disulfide isomerases. These bonds act as molecular staples, locking the polypeptide chain into its correct three-dimensional conformation, which is essential for its biological function. The covalent nature of the disulfide bond makes it significantly stronger than non-covalent interactions that also stabilize protein structure.

Table 1: Comparison of Bond Energies

| Bond Type | Average Bond Energy (kcal/mol) | Role in Protein Structure |

|---|---|---|

| Disulfide Bond (Covalent) | ~60 | Primary covalent linkage stabilizing tertiary and quaternary structure. |

| Hydrogen Bond | 1-5 | Stabilizes secondary structures (α-helices, β-sheets) and tertiary structure. |

| Hydrophobic Interactions | 1-2 | Major driving force for protein folding. |

| van der Waals Forces | 0.5-1 | Weak, short-range attractive forces between atoms. |

| Ionic Bond (Salt Bridge) | 5-10 | Electrostatic attraction between oppositely charged residues. |

Experimental Protocol: Disulfide Bond Mapping by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for identifying and mapping disulfide bonds in proteins. The "bottom-up" proteomics approach is most commonly used.

Objective: To determine the connectivity of disulfide bonds within a protein.

Methodology:

-

Sample Preparation (Non-Reducing Condition):

-

To prevent artificial disulfide bond formation or scrambling, any free sulfhydryl groups are first alkylated using a reagent like iodoacetamide (IAM).

-

The protein is then subjected to enzymatic digestion using a specific protease (e.g., trypsin). This is performed under non-reducing conditions to preserve the native disulfide bonds. The resulting mixture contains peptides, some of which are linked by disulfide bonds.

-

-

Liquid Chromatography (LC) Separation:

-

The complex peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC). Disulfide-linked peptides, being larger, will typically have different retention times than their constituent peptides in a reduced state.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluting peptides are ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact disulfide-linked peptides.

-

-

Tandem Mass Spectrometry (MS/MS) and Data Analysis:

-

Disulfide-linked peptide ions are selected and fragmented using techniques like collision-induced dissociation (CID) or electron transfer dissociation (ETD). ETD is often preferred as it tends to preserve the labile disulfide bond while fragmenting the peptide backbone.

-

The resulting fragmentation spectra are analyzed by specialized software algorithms. These tools identify the linked peptides by matching the fragment ions to theoretical fragmentation patterns derived from the protein's sequence.

-

-

Confirmation (Reducing Condition):

-

A parallel experiment is often run where the digested peptide mixture is treated with a reducing agent, such as dithiothreitol (DTT), to break the disulfide bonds. Subsequent LC-MS analysis will show the disappearance of the disulfide-linked peptide peaks and the appearance of peaks corresponding to the individual constituent peptides, confirming the initial assignment.

-

Visualization: Disulfide Bond Analysis Workflow

Caption: Workflow for disulfide bond mapping using mass spectrometry.

The Role of Cystine in Cellular Metabolism

Cystine is a primary source of the semi-essential amino acid cysteine for cells. Its metabolism is central to redox homeostasis, biosynthesis, and cellular defense.

Cystine Import and Reduction

Cells import extracellular cystine primarily through the sodium-independent cystine/glutamate antiporter known as system x(c)⁻. This transporter exchanges one molecule of intracellular glutamate for one molecule of extracellular cystine. Once inside the cell, cystine is immediately and rapidly reduced to two molecules of cysteine by the thioredoxin system and by glutathione itself. Another key transporter is cystinosin, a proton-coupled symporter responsible for exporting cystine from the lysosome into the cytosol, playing a crucial role in amino acid recycling and nutrient sensing.

Cysteine as a Metabolic Precursor

Intracellular cysteine is a linchpin for several metabolic pathways:

-

Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of GSH (γ-glutamyl-cysteinyl-glycine), the most abundant endogenous antioxidant. GSH directly neutralizes reactive oxygen species (ROS) and is a cofactor for enzymes like glutathione peroxidase 4 (GPX4), which prevents lipid peroxidation.

-

Protein Synthesis: As one of the 20 proteinogenic amino acids, cysteine is incorporated into newly synthesized proteins.

-

Other Biomolecules: Cysteine provides the sulfur atom for the synthesis of essential molecules like coenzyme A, taurine, and iron-sulfur clusters.

Cystine deprivation leads to a rapid decline in intracellular GSH levels, rendering cells vulnerable to oxidative stress.

Table 2: Quantitative Impact of Cystine Deprivation on Cellular Glutathione

| Condition | Observation | Reference |

|---|---|---|

| Cystine Deprivation | A 50% reduction in intracellular GSH levels was observed within nine hours. |

| Cystine Supplementation | Restoration of cystine alone was sufficient to sustain intracellular GSH levels, even in the absence of other amino acids. | |

Experimental Protocol: Stable Isotope Tracing of Cystine Metabolism

Stable isotope tracing allows for the quantitative analysis of metabolic pathways by tracking the incorporation of labeled nutrients into downstream metabolites.

Objective: To trace the metabolic fate of cystine in tissues or cells.

Methodology:

-

Isotope Administration: A stable isotope-labeled form of cystine, such as 13C6-cystine, is introduced to the biological system (e.g., administered to an animal model or added to cell culture media).

-

Sample Collection: After a defined period, tissues or cells are harvested, and metabolism is quenched rapidly, typically using liquid nitrogen and cold extraction solutions (e.g., 80% methanol).

-

Metabolite Extraction: Polar metabolites are extracted from the samples.

-

LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is configured to detect the mass shifts corresponding to the incorporation of the 13C isotope from 13C6-cystine into downstream metabolites like cysteine, GSH, and taurine.

-

Data Analysis: The fractional enrichment of the isotope in each metabolite is calculated. This provides quantitative information on the contribution of extracellular cystine to various metabolic pools and the relative activity of different metabolic pathways.

Visualization: Cellular Import and Metabolic Fate of Cystine

Caption: Cystine is imported via System xc⁻ and reduced to cysteine for use in key metabolic pathways.

Cystine in Cellular Signaling Pathways

Beyond its structural and primary metabolic roles, the cystine-cysteine axis is a critical regulator of cellular signaling, most notably in the iron-dependent cell death pathway known as ferroptosis.

The Cystine-Glutathione Axis and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). The import of cystine is a central checkpoint in the defense against ferroptosis.

The signaling cascade is as follows:

-

Cystine Uptake: System x(c)⁻ imports cystine, which is the necessary precursor for cysteine.

-

GSH Synthesis: Cysteine enables the synthesis of glutathione (GSH).

-

GPX4 Activity: GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4).

-

Detoxification: GPX4 uses GSH to reduce and detoxify lipid peroxides, preventing their accumulation and the execution of ferroptosis.

Inhibition of system x(c)⁻ (e.g., by the small molecule erastin) or depletion of extracellular cystine starves the cell of cysteine, leading to GSH depletion, GPX4 inactivation, unchecked lipid peroxidation, and ultimately, ferroptotic cell death. This pathway is of significant interest in cancer therapy, as many cancer cells upregulate system x(c)⁻ to meet their high demand for antioxidants, creating a potential therapeutic vulnerability.

Visualization: The Role of Cystine in the Ferroptosis Pathway

Caption: Inhibition of cystine import via System xc⁻ leads to GPX4 inactivation and ferroptosis.

Conclusion

Cystine is far more than a simple building block for proteins; it is a master regulator of cellular structure and redox metabolism. Its role in forming stabilizing disulfide bonds is fundamental to the function of countless proteins. Metabolically, the import of cystine and its subsequent reduction to cysteine is the gateway to the synthesis of glutathione, the cell's primary defense against oxidative damage. This positions the cystine transport and metabolic axis as a critical control point in cell survival and death decisions, particularly through the regulation of ferroptosis. For researchers in biology and medicine, a deep understanding of these pathways is essential for elucidating disease mechanisms and for the rational design of novel therapeutics targeting oxidative stress and cancer metabolism. The continued development of advanced analytical techniques will further unravel the complex and dynamic role of cystine in health and disease.

References

- 1. What is the mechanism of Cystine? [synapse.patsnap.com]

- 2. The versatile utility of cysteine as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]

- 4. Physiological and Pathophysiological Role of Cysteine Metabolism in Human Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to Stable Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, achieving precise and accurate quantification of molecules within complex biological matrices is paramount. Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry, has emerged as the definitive method for attaining the highest levels of accuracy, precision, and reliability.[1] This technical guide provides a comprehensive exploration of the core principles of SIDA, detailed experimental protocols, and its critical applications in drug development.

Core Principles of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a quantitative technique that hinges on the addition of a known quantity of an isotopically-labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1]

The fundamental principle of SIDA lies in the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[1] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave in a similar manner during sample preparation, extraction, and analysis.[2] This co-behavior allows the internal standard to compensate for any analyte loss that may occur during the analytical workflow, as well as for variations in instrument response and matrix effects. This ratiometric measurement is the key to the high precision and accuracy of SIDA, as it is independent of sample volume and recovery rates.

The core advantages of this methodology include:

-

High Accuracy and Precision: By correcting for procedural variations, SIDA can significantly reduce measurement uncertainty, often from 5% down to 1%.

-

Correction for Matrix Effects: The internal standard experiences the same ionization suppression or enhancement as the analyte in the mass spectrometer source, leading to more reliable quantification.

-

Compensation for Analyte Loss: Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement.

The fundamental equation for calculating the unknown concentration of an analyte in a sample using the single isotope dilution method is:

Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx )

Where:

-

Cx is the concentration of the analyte in the sample.

-

Cs is the concentration of the isotopically labeled standard (spike).

-

Rx is the isotope ratio of the analyte.

-

Rs is the isotope ratio of the standard.

-

Rm is the isotope ratio of the sample-standard mixture.

-

Wx is the weight of the sample.

-

Ws is the weight of the standard solution added.

The SIDA Workflow: A Visual Representation

The logical progression of a typical Stable Isotope Dilution Analysis is depicted in the following workflow diagram.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a typical SIDA workflow for the quantification of a small molecule drug in human plasma.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Accurate preparation of standards is fundamental to the reliability of the SIDA method.

3.1.1. Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL Class A volumetric flask.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Similarly, prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard.

3.1.2. Working Solutions:

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that provides a robust signal in the mass spectrometer (e.g., 100 ng/mL). This solution will be added to all calibration standards, quality controls, and unknown samples.

3.1.3. Calibration Standards and Quality Controls (QCs):

-

Prepare calibration standards by spiking blank biological matrix (e.g., drug-free human plasma) with the analyte working solutions to achieve the desired final concentrations.

-

Prepare QCs at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing the bulk of proteins from biological samples.

Protocol:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of a cold (-20°C) protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.

Protocol:

-

Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the internal standard working solution and 200 µL of a suitable buffer (e.g., 4% phosphoric acid) to adjust the pH.

-

Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of the pre-treatment buffer.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the pre-treatment buffer followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the most common analytical platform for SIDA.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization | Electrospray Ionization (ESI), positive or negative mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined and optimized for maximum sensitivity and specificity.

Data Analysis and Quantification

The final step in the SIDA workflow is the calculation of the analyte concentration.

Procedure:

-

Integrate the peak areas for the selected MRM transitions of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Apply a linear regression model, often with a 1/x² weighting, to the calibration curve.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Performance

SIDA methods are renowned for their excellent quantitative performance. The table below summarizes typical performance characteristics.

| Performance Metric | Typical Value | Description |

| Linear Range | 0.1 - 1000 ng/mL | The concentration range over which the method is accurate and precise. |

| Recovery | 90 - 110% | The efficiency of the extraction process. |

| Precision (RSD) | < 15% | The closeness of repeated measurements. |

| Accuracy | 85 - 115% | The closeness of the measured value to the true value. |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration that can be accurately and precisely quantified. |

Applications in Drug Development

SIDA is an indispensable tool in pharmaceutical research and development, with applications spanning the entire drug development pipeline.

-

Pharmacokinetic (ADME) Studies: SIDA is the gold standard for quantifying drug and metabolite concentrations in biological fluids to determine absorption, distribution, metabolism, and excretion profiles.

-

Biomarker Validation: The high specificity and accuracy of SIDA are crucial for the validation of disease and drug-response biomarkers.

-

Therapeutic Drug Monitoring (TDM): SIDA enables the precise measurement of circulating drug levels to ensure they are within the therapeutic window.

-

Metabolite Identification: By using stable isotope-labeled drug candidates, researchers can readily distinguish drug-related metabolites from endogenous compounds in complex biological matrices.

Signaling Pathway Analysis

Stable isotope dilution can also be applied to targeted proteomics to quantify key proteins and their post-translational modifications within signaling pathways, providing insights into drug mechanism of action.

Conclusion

Stable Isotope Dilution Analysis represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability. By leveraging the unique properties of stable isotope-labeled internal standards, SIDA effectively mitigates the challenges posed by complex matrices and procedural variations. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are indispensable for generating high-quality, defensible quantitative data that can drive critical decisions in research, development, and quality control.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of DL-Cystine-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for DL-Cystine-d6, a deuterated analog of the amino acid cystine. Utilized primarily as an internal standard in analytical and pharmacokinetic studies, its safe handling is paramount to ensure personnel safety and maintain experimental integrity. This document synthesizes available data on its chemical and physical properties, storage, and safety protocols, drawing from information on its non-deuterated counterpart where specific data for the deuterated form is unavailable.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use. The following table summarizes key data for this compound.

| Property | Value | Source |

| Chemical Formula | C₆H₆D₆N₂O₄S₂ | [1][2] |

| Molecular Weight | 246.34 g/mol | [1][2][3] |

| CAS Number | 352431-53-9 | |

| Appearance | White to off-white solid | |

| Purity | ≥98.5% | |

| Isotopic Enrichment | 98 atom % D | |

| Solubility | Soluble in H₂O (10 mg/mL with ultrasonic, warming, and pH adjustment to 12 with 1M NaOH and heating to 60°C) |

Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures |

| H302: Harmful if swallowed | Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only in a well-ventilated area. |

| Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | |

| Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. | |

| Disposal: Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention if you feel unwell. |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Clean mouth with water. Seek medical attention. |

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability and purity of this compound.

Storage Recommendations

| Condition | Duration |

| Powder | -20°C for 3 years |

| 4°C for 2 years | |

| In solvent | -80°C for 6 months |

| -20°C for 1 month |

After three years, the compound should be re-analyzed for chemical purity before use.

Personal Protective Equipment (PPE)

A standard laboratory setup for handling chemical powders is recommended.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

-

Preparation:

-

Ensure all necessary PPE is worn (lab coat, safety goggles, nitrile gloves).

-

Work within a fume hood or a well-ventilated area to minimize inhalation of the powder.

-

Clean the work surface and gather all necessary equipment (vial of this compound, appropriate solvent, volumetric flask, spatula, balance).

-

-

Weighing:

-

Tare a clean, dry weighing vessel on an analytical balance.

-

Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.

-

Record the exact weight of the compound.

-

-

Solubilization:

-

Transfer the weighed this compound to a volumetric flask of the appropriate size.

-

Add a small amount of the chosen solvent (e.g., deionized water).

-